5-(Butylthio)-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole
Description
Properties
Molecular Formula |
C17H16ClNO4S2 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
5-butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C17H16ClNO4S2/c1-2-3-11-24-17-16(19-15(23-17)14-5-4-10-22-14)25(20,21)13-8-6-12(18)7-9-13/h4-10H,2-3,11H2,1H3 |
InChI Key |
MAHQMWQAIFYHHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Robinson–Gabriel Cyclization
The Robinson–Gabriel cyclization, a cornerstone in oxazole synthesis, involves cyclodehydration of N-acyl-α-amino acids or ketones. For the target compound, this method enables precise placement of the 4-chlorophenylsulfonyl and 2-furyl groups during precursor design.
Step 1: Synthesis of N-Acyl-α-Amino Acid Precursor
4-[(4-Chlorophenyl)sulfonyl]benzoic acid is converted to its acyl chloride using thionyl chloride. This intermediate reacts with a furyl-substituted α-amino acid (e.g., 2-furylglycine) to form N-acyl-α-amino acid A (Fig. 1).
Step 2: Cyclodehydration
Cyclodehydration of A with ethyl chloroformate and 4-methylmorpholine yields 2-(2-furyl)-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5(4H)-one B (93% yield). This oxazolone serves as a key intermediate for further functionalization.
Fischer Oxazole Synthesis
The Fischer method, employing cyanohydrins and aldehydes, traditionally forms 2,5-disubstituted oxazoles. Adapting this for a trisubstituted system requires post-cyclization modifications.
Step 1: Cyanohydrin Formation
A cyanohydrin derived from 4-chlorophenylsulfonylacetophenone reacts with furfuraldehyde under HCl to yield 2-(2-furyl)-5-(4-chlorophenylsulfonyl)oxazole C . However, this route lacks direct control over position 4, necessitating subsequent sulfonylation.
Introduction of the Butylthio Group
Nucleophilic Substitution at Position 5
The oxazolone intermediate B undergoes substitution to introduce the butylthio group.
Step 1: Activation of Position 5
Oxazolone B is treated with mesyl chloride to convert the 5-ketone into a mesylate leaving group, forming intermediate D .
Step 2: Thioether Formation
Reaction of D with butanethiol in the presence of a base (e.g., K₂CO₃) replaces the mesylate with a butylthio group, yielding 5-(butylthio)-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole E (85% yield).
Direct Thiol Incorporation During Cyclization
Alternative approaches involve pre-functionalized precursors. For example, using a thiol-containing α-amino acid precursor could streamline synthesis but risks side reactions due to thiol reactivity.
Structural and Reaction Optimization
Friedel–Crafts Sulfonylation
To enhance sulfonyl group incorporation, Friedel–Crafts acylation of a furyl-oxazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of AlCl₃ provides regioselective sulfonation at position 4 (78% yield).
Palladium-Catalyzed Coupling
Analytical Validation and Yield Data
Challenges and Mitigation Strategies
-
Regioselectivity : Competing substitution at positions 2 and 5 is minimized using sterically hindered bases (e.g., DIPEA).
-
Sulfonyl Group Stability : Mild conditions (T < 60°C, neutral pH) prevent sulfonate hydrolysis during thioether formation.
-
Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the target compound from byproducts .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the butylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfides or thiols under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides, thiols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to 5-(Butylthio)-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole exhibit potential anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways. This could lead to therapeutic applications in treating conditions such as arthritis or other inflammation-related disorders.
Enzyme Inhibition Studies
The compound has shown promise in enzyme inhibition studies. Interaction studies are crucial for understanding how it interacts with biological targets. Initial investigations suggest that it may inhibit enzymes linked to inflammatory responses. Further studies involving molecular docking and kinetic assays could elucidate its binding affinity and mechanism of action against target proteins.
Synthesis of Functional Materials
Due to its unique structural features, this compound can be utilized in the synthesis of functional materials. The compound's ability to undergo various chemical reactions makes it suitable for creating polymers or composites with specific properties tailored for applications in electronics or photonics.
Case Study 1: Anti-inflammatory Activity
In a study focused on the anti-inflammatory effects of compounds similar to this compound, researchers found that these compounds significantly reduced inflammation markers in vitro. The study highlighted the potential for developing new anti-inflammatory drugs based on this compound's structure.
Case Study 2: Enzyme Inhibition Mechanism
Another investigation into the enzyme inhibition mechanism revealed that this compound effectively inhibited cyclooxygenase enzymes (COX). This inhibition was linked to a reduction in prostaglandin synthesis, suggesting its utility in pain management therapies.
Mechanism of Action
The mechanism of action of 5-(Butylthio)-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including inhibition, activation, or modulation of biological pathways.
Comparison with Similar Compounds
Substituent Variations in Oxazole Derivatives
The following table summarizes key differences and similarities between the target compound and related derivatives:
Key Findings
Halogen Substitutions : Compounds 4 (Cl-substituted) and 5 (F-substituted) exhibit isostructural crystal lattices but require slight adjustments in packing to accommodate halogen size differences. This highlights the subtlety of substituent effects on solid-state properties .
Aryl Group Influence : In compounds 6a and 6b, replacing phenyl with p-tolyl increases steric hindrance, which may reduce enzymatic degradation but also limit binding affinity to compact active sites .
Comparison with Non-Oxazole Heterocycles
1,3,4-Thiadiazoles : Derivatives like 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () exhibit similar antimicrobial activity but differ in electronic properties due to sulfur atoms in the thiadiazole ring. Oxazoles generally offer better metabolic stability compared to thiadiazoles .
Pyrazole-Oxazole Hybrids: Compounds such as (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl) methanone () demonstrate synergistic effects from hybrid structures, often showing enhanced potency against resistant bacterial strains compared to standalone oxazoles .
Critical Analysis of Substituent Effects
Butylthio vs. Halogens : The butylthio group in the target compound provides greater lipophilicity than halogen atoms (Cl/F), favoring passive diffusion through lipid membranes. However, halogens like Cl improve electrostatic interactions with target proteins .
Sulfonyl Group Role : The 4-chlorophenylsulfonyl moiety is a consistent feature across compared compounds, contributing to high thermal stability and strong hydrogen-bonding capacity, which is critical for crystal engineering and drug-receptor binding .
Furyl vs. Aryl Groups : The 2-furyl group in the target compound introduces a heteroaromatic ring with oxygen lone pairs, enabling additional hydrogen-bonding interactions absent in phenyl or tolyl-substituted analogues .
Biological Activity
5-(Butylthio)-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole is a complex organic compound notable for its unique structural features, including a furan ring, sulfonyl group, and butylthio substituent. The molecular formula is C17H16ClNO4S2, and it has a molecular weight of 397.9 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anti-inflammatory properties.
Structural Characteristics
The compound's structure influences its reactivity and biological interactions. The presence of electron-withdrawing groups such as the sulfonyl and chlorophenyl moieties makes it a subject of interest for various therapeutic applications. The following table summarizes the key structural components:
| Component | Description |
|---|---|
| Molecular Formula | C17H16ClNO4S2 |
| Molecular Weight | 397.9 g/mol |
| Key Functional Groups | Butylthio, sulfonyl, furan |
| IUPAC Name | This compound |
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition capabilities. Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways. For instance, molecular docking studies have shown promising results regarding its binding affinity to cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various models. In vitro assays have demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism where the compound modulates immune responses, potentially making it useful for treating conditions like arthritis and other inflammatory diseases .
Case Study 1: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity against certain cancer types while showing minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies .
Case Study 2: Molecular Docking Studies
Molecular docking simulations were conducted to predict the binding interactions of the compound with COX-2 and other inflammatory targets. The simulations revealed that the compound could form stable complexes with these proteins, suggesting a potential mechanism for its anti-inflammatory effects .
The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and electrophilic aromatic substitutions. Understanding the synthesis pathway is crucial for optimizing production methods for research and therapeutic applications.
Q & A
Basic: What are the standard synthetic routes for 5-(butylthio)-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole?
Answer:
Synthesis typically involves multi-step organic reactions starting from commercially available precursors. A common approach includes:
Oxazole Core Formation : TosMIC (toluenesulfonylmethyl isocyanide) reacts with aldehydes (e.g., 2-furaldehyde) under basic conditions (e.g., K₂CO₃ in methanol) to construct the oxazole ring .
Sulfonylation : Introduction of the 4-chlorophenylsulfonyl group via nucleophilic substitution or coupling reactions, often using sulfonyl chlorides in polar aprotic solvents like DMF .
Thioether Linkage : The butylthio group is introduced via thiol-alkylation or displacement reactions, requiring controlled temperatures (60–80°C) and catalysts like triethylamine .
Key Considerations : Optimize reaction stoichiometry and solvent polarity to avoid side products. Purification typically involves column chromatography or recrystallization .
Basic: Which characterization techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., furyl proton signals at δ 6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- FT-IR Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, oxazole C=N at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolves bond angles and molecular packing, critical for confirming stereochemistry .
Basic: What biological activities have been reported for this compound or analogs?
Answer:
- Antiproliferative Activity : Analogous oxazole derivatives (e.g., 5-((2-chlorobenzyl)thio)-4-sulfonyl oxazoles) show moderate activity against cancer cell lines (IC₅₀: 10–50 μM) via apoptosis induction .
- Anti-inflammatory Potential : Sulfonamide-containing oxazoles inhibit cyclooxygenase (COX-2) in vitro, reducing prostaglandin synthesis .
- Antimicrobial Properties : Derivatives with halogenated aryl groups exhibit bacteriostatic effects against Gram-positive pathogens .
Advanced: How can researchers resolve structural ambiguities in analogs with similar substitution patterns?
Answer:
- X-ray Diffraction : Resolve conformational isomers (e.g., sulfonyl group orientation) and validate bond lengths/angles .
- Density Functional Theory (DFT) : Compare experimental NMR data with computational models to assign regioisomers .
- Heteronuclear Correlation Spectroscopy (HMBC/HSQC) : Map long-range coupling to distinguish between sulfonyl and thioether connectivity .
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?
Answer:
- Substituent Modulation :
- Butylthio Chain : Lengthening the alkyl chain (e.g., from propyl to heptyl) enhances lipophilicity, improving membrane permeability but may reduce solubility .
- 4-Chlorophenylsulfonyl Group : Fluorine substitution at the para position (→4-fluorophenyl) increases metabolic stability in hepatic microsomal assays .
- Oxazole Ring Modifications : Replacing the furyl group with thiophene improves π-stacking interactions in enzyme binding pockets .
Methodology : Use in vitro cytotoxicity panels (e.g., NCI-60) and molecular docking (e.g., AutoDock Vina) to prioritize analogs .
Advanced: What strategies stabilize this compound under physiological conditions?
Answer:
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C) and guides storage conditions (e.g., desiccated, -20°C) .
- pH Stability Studies : Monitor degradation via HPLC in buffers (pH 1–10); sulfonamide groups are prone to hydrolysis under acidic conditions .
- Lyophilization : Improves shelf-life by removing hygroscopic solvents .
Advanced: How do crystallographic data inform intermolecular interactions in solid-state forms?
Answer:
- Hydrogen Bonding : Sulfonyl oxygen atoms often form H-bonds with adjacent oxazole nitrogen, stabilizing crystal lattices .
- π-Stacking : Face-to-face interactions between furyl and chlorophenyl groups contribute to dense molecular packing .
- Halogen Bonding : The 4-chlorophenyl group participates in C–Cl···π interactions, influencing solubility and melting points .
Advanced: How to address discrepancies in reported biological activity data?
Answer:
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, exposure time). For example, HT-29 colon cancer cells may show higher sensitivity than MCF-7 .
- Metabolic Interference : Check for cytochrome P450 interactions using liver microsome models; some sulfonyl derivatives induce enzyme inhibition .
- Batch Purity : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew bioactivity results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
